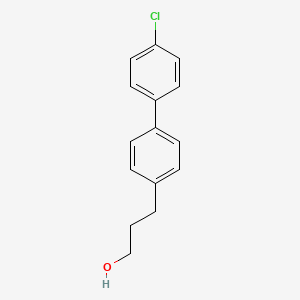

3-(4'-Chlorobiphenyl-4-YL) propan-1-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(4-chlorophenyl)phenyl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c16-15-9-7-14(8-10-15)13-5-3-12(4-6-13)2-1-11-17/h3-10,17H,1-2,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXUKSMOJPDVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697641 | |

| Record name | 3-(4'-Chloro[1,1'-biphenyl]-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000571-94-7 | |

| Record name | 3-(4'-Chloro[1,1'-biphenyl]-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Chlorobiphenyl 4 Yl Propan 1 Ol

Retrosynthetic Strategies and Precursor Chemistry towards the Biphenyl-Propanol Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL, the analysis reveals two primary points for disconnection: the bond connecting the two phenyl rings and the bonds within the propan-1-ol side chain.

One major strategy involves forming the biphenyl (B1667301) core as a key step. This disconnection suggests that the molecule can be assembled from two separate, functionalized benzene (B151609) rings. For instance, one ring would bear the chloro-substituent, and the other would carry the propan-1-ol chain or a precursor to it. The coupling of these two moieties is a central theme in the synthesis.

A second strategy focuses on constructing the side chain on a pre-formed 4'-chlorobiphenyl skeleton. This approach begins with 4-bromo-4'-chlorobiphenyl or a similar derivative, to which a three-carbon chain is attached and subsequently modified to yield the primary alcohol. This method relies on the availability of the core biphenyl structure and focuses on the chemistry of side-chain elaboration.

These retrosynthetic approaches lead to a variety of precursor molecules. Key precursors for the biphenyl formation include derivatives of chlorobenzene (B131634) and benzene substituted with a three-carbon chain containing a suitable functional group for coupling or further modification. For side-chain construction, precursors like 4-bromo-4'-chlorobiphenyl and three-carbon synthons (e.g., those used in Friedel-Crafts acylation or nucleophilic additions) are essential.

Carbon-Carbon Bond Formation for the Biphenyl Moiety

The formation of the C-C bond linking the two aryl rings is a critical step in synthesizing the biphenyl scaffold. Several powerful, metal-mediated coupling reactions have been developed for this purpose.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing biaryl systems due to their high efficiency, functional group tolerance, and predictable selectivity. wikipedia.orggre.ac.uk

The Suzuki-Miyaura coupling reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. gre.ac.ukresearchgate.net For the synthesis of the 4'-chlorobiphenyl core, this could involve reacting 4-chlorophenylboronic acid with a 4-substituted bromo- or iodobenzene (B50100) bearing the propanol (B110389) precursor. The reaction is catalyzed by a palladium(0) complex and requires a base. researchgate.netmdpi.com

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate in the presence of a palladium or nickel catalyst. wikipedia.orgrsc.orgrsc.org This method is known for its high reactivity and functional group tolerance. wikipedia.orgyoutube.com A potential route would be the coupling of a (4-chlorophenyl)zinc halide with a benzene derivative carrying the side chain and a halide leaving group. rsc.org

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. rsc.orgwikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The synthesis could proceed by coupling (4-chlorophenyl)trimethylstannane with a 4-halophenylpropanol precursor. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. numberanalytics.com

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |

|---|---|---|---|

| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organozinc | Organotin (Stannanes) |

| Coupling Partner | Organic Halide/Triflate | Organic Halide/Triflate | Organic Halide/Triflate |

| Catalyst | Palladium(0) | Palladium(0) or Nickel | Palladium(0) |

| Key Advantages | Low toxicity of boron reagents; commercially available reagents. researchgate.net | High reactivity and functional group tolerance. wikipedia.orgrsc.org | Stability of organotin reagents; tolerance of many functional groups. wikipedia.orguwindsor.ca |

| Key Disadvantages | Base sensitivity of some substrates. | Moisture and air sensitivity of organozinc reagents. | Toxicity of organotin compounds and byproducts. organic-chemistry.org |

While palladium-catalyzed methods are prevalent, classical coupling reactions remain relevant for certain applications.

The Ullmann reaction is a copper-mediated coupling of two aryl halide molecules to form a symmetrical biaryl. byjus.comvedantu.comorganic-chemistry.org The classic version requires harsh conditions (high temperatures), but modern modifications have improved its scope. byjus.comnih.gov While typically used for symmetrical biphenyls, it can be adapted for unsymmetrical products if one reactant is used in excess. byjus.com

The Wurtz-Fittig reaction creates substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal. unacademy.comwikipedia.orgvedantu.com It is a modification of the Wurtz reaction. youtube.com While useful for alkylation of aryl halides, its application for creating a biaryl structure like the target compound is less direct and can be complicated by side reactions. unacademy.comwikipedia.org

The Friedel-Crafts reaction , particularly acylation, provides an alternative approach. nih.govelsevierpure.com Instead of coupling two rings, this method introduces an acyl group onto a pre-existing biphenyl or a single aromatic ring that will become part of the biphenyl. For example, 4-chlorobiphenyl (B17849) could be acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chegg.com The resulting ketone, 1-(4'-chlorobiphenyl-4-yl)propan-1-one, is a direct precursor to the target alcohol via reduction. Alternatively, biphenyl itself can be acylated, though this may lead to mixtures of isomers. elsevierpure.comberkeley.edu

Table 2: Comparison of Other Coupling and Acylation Reactions

| Feature | Ullmann Reaction | Wurtz-Fittig Reaction | Friedel-Crafts Acylation |

|---|---|---|---|

| Reactants | Two Aryl Halides | Aryl Halide + Alkyl Halide | Arene + Acyl Halide/Anhydride |

| Promoter/Catalyst | Copper | Sodium Metal | Lewis Acid (e.g., AlCl₃) |

| Primary Product | Symmetrical Biaryls | Alkyl-substituted Arenes | Aryl Ketones |

| Key Advantages | Useful for specific symmetrical syntheses. vedantu.com | Forms alkyl-aryl bonds. vedantu.com | Excellent for introducing keto-functionalized side chains. nih.govchegg.com |

| Key Disadvantages | High temperatures; often limited to symmetrical products. byjus.com | Formation of side products; harsh conditions. unacademy.com | Potential for carbocation rearrangements (in alkylation); catalyst deactivation. berkeley.edu |

Functional Group Interconversions for the Propan-1-OL Unit

Once the biphenyl framework with an appropriate functionalized side chain is in place, the final step is the generation of the primary alcohol group.

The reduction of carbonyl compounds is a direct and reliable method for producing alcohols. libretexts.org

Reduction of Carboxylic Acids: A 3-(4'-chlorobiphenyl-4-yl)propanoic acid precursor can be reduced to the target primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective, readily reducing carboxylic acids to primary alcohols. chemistrysteps.comorgosolver.comchemguide.co.uk The reaction proceeds by initial deprotonation, followed by hydride attack. jove.com Borane (BH₃) is another suitable reagent and offers the advantage of selectively reducing carboxylic acids in the presence of some other functional groups. jove.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.ukquimicaorganica.org

Reduction of Esters: The corresponding ester, such as methyl 3-(4'-chlorobiphenyl-4-yl)propanoate, can also serve as an excellent precursor. Esters are readily reduced to primary alcohols using an excess of a strong reducing agent like LiAlH₄. quimicaorganica.orgchemistrysteps.comorgoreview.com The reaction involves two additions of a hydride ion; the intermediate aldehyde is formed and immediately reduced further to the alcohol. chemistrysteps.comorgoreview.com A process known as the Bouveault-Blanc reduction, using sodium metal in absolute ethanol (B145695), provides an alternative to LiAlH₄, particularly for large-scale syntheses. orgoreview.com

Building the carbon chain and introducing the hydroxyl group can be achieved simultaneously through nucleophilic addition reactions.

Addition to Aldehydes: An organometallic reagent derived from 4-bromo-4'-chlorobiphenyl (e.g., a Grignard or organolithium reagent) can be reacted with an appropriate three-carbon electrophile. However, a more common approach involves reacting a biphenyl-based aldehyde with a smaller organometallic reagent. For instance, reacting (4'-chlorobiphenyl)-4-carbaldehyde with an ethyl Grignard or ethyllithium (B1215237) reagent would yield a secondary alcohol, not the desired primary alcohol. Therefore, to obtain a primary alcohol via this route, one would need to use formaldehyde, which would only add one carbon. A more viable strategy is the reaction of a (4'-chlorobiphenyl-4-yl)methyl organometallic reagent with ethylene (B1197577) oxide.

Addition to Epoxides: A highly effective method for adding a two-carbon alcohol unit is the ring-opening of an epoxide. libretexts.orgmasterorganicchemistry.com A Grignard reagent, such as (4'-chlorobiphenyl-4-yl)methylmagnesium bromide, could react with ethylene oxide. The nucleophilic attack occurs at one of the epoxide carbons, leading to the opening of the three-membered ring. libretexts.orgchemistrysteps.com This Sɴ2-type reaction is followed by an acidic workup to protonate the resulting alkoxide, yielding the desired 3-(4'-chlorobiphenyl-4-yl)propan-1-ol. libretexts.org This method is particularly useful as it constructs a C-C bond and sets up the alcohol functionality in a single, high-yielding step. libretexts.orgyoutube.com Similarly, organolithium reagents can be used in place of Grignard reagents for this transformation. ucalgary.calibretexts.orgyoutube.com

Stereoselective and Enantioselective Synthesis Strategies for 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL and its Analogs

The synthesis of specific stereoisomers of chiral molecules like 3-(4'-chlorobiphenyl-4-yl)propan-1-ol is crucial, as different enantiomers can exhibit distinct biological activities. While direct stereoselective syntheses for this specific compound are not extensively detailed in publicly available literature, strategies for analogous chiral biphenyls and alcohols can be applied. These methods primarily focus on establishing the chiral center at the propan-1-ol moiety.

A principal strategy involves the asymmetric reduction of a prochiral ketone precursor, 4'-(chloro-[1,1'-biphenyl]-4-yl)propan-1-one. This transformation can be achieved with high enantioselectivity using various catalytic systems.

Key Asymmetric Reduction and Related Strategies:

Catalytic Asymmetric Reduction: The use of chiral catalysts in the reduction of ketones is a well-established method for producing enantiomerically enriched alcohols. nih.gov Systems based on ruthenium, rhodium, or iridium complexes with chiral ligands, such as those derived from BINOL (1,1'-bi-2-naphthol), are often employed. mdpi.com Another approach involves transfer hydrogenation using a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral catalyst.

Enzyme-Catalyzed Reduction (Biocatalysis): Engineered carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs) from various microorganisms offer a highly selective and green alternative for producing chiral alcohols. nih.gov These enzymes can operate under mild conditions and often provide exceptionally high enantiomeric excess (ee). For instance, engineered carbonyl reductases have been successfully used for the enantioselective reduction of various β-amino ketones to their corresponding chiral γ-amino alcohols.

Chiral Auxiliaries: An alternative route involves the use of a chiral auxiliary. For example, a boron enolate mediated aldol (B89426) reaction directed by a chiral auxiliary can establish stereocenters with high control, which can then be elaborated to the desired product. researchgate.net

Kinetic Resolution: In cases where a racemic mixture of the alcohol is synthesized, kinetic resolution can be employed to separate the enantiomers. This can be achieved using enzymes (like lipases for enantioselective acylation) or chiral chemical catalysts that selectively react with one enantiomer, allowing the other to be isolated. mdpi.com

The choice of strategy depends on factors such as the availability of the starting materials, the desired enantiomeric purity, and scalability. For industrial applications, catalytic methods (both chemical and biological) are generally preferred over stoichiometric chiral reagents due to their efficiency and cost-effectiveness.

Table 1: Overview of Stereoselective Synthesis Strategies

| Strategy | Method | Key Reagents/Catalysts | Potential Outcome |

|---|---|---|---|

| Asymmetric Reduction | Catalytic Transfer Hydrogenation | Chiral Ru, Rh, or Ir complexes with ligands like BINAP or Ts-DPEN | High enantiomeric excess (>95% ee) |

| Asymmetric Reduction | Biocatalytic Reduction | Carbonyl Reductases (KREDs), Alcohol Dehydrogenases (ADHs) | Excellent enantiomeric excess (>99% ee), mild conditions |

| Chiral Auxiliary | Aldol Condensation | Masamune's chiral auxiliary, Boron enolates | High diastereoselectivity, requires additional steps for auxiliary removal |

| Kinetic Resolution | Enzymatic Acylation | Lipases (e.g., Candida antarctica lipase (B570770) B) | Separation of racemic mixture, max yield of 50% for one enantiomer |

Green Chemistry Principles and Sustainable Synthesis of 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL

The synthesis of biphenyl compounds, including 3-(4'-chlorobiphenyl-4-yl)propan-1-ol, has traditionally relied on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While highly effective, these methods often involve toxic solvents, homogeneous catalysts that are difficult to remove from the product, and significant waste generation. The application of green chemistry principles aims to mitigate these issues.

Key Green Chemistry Approaches:

Aqueous Media Synthesis: Performing the Suzuki-Miyaura coupling in water or aqueous solvent mixtures instead of traditional organic solvents like toluene (B28343) or THF is a major green improvement. researchgate.netnih.gov This reduces the reliance on volatile organic compounds (VOCs). Water-soluble ligands and catalysts, such as fullerene-supported PdCl2 nanocatalysts, have been developed to facilitate reactions in aqueous media, sometimes even at room temperature. researchgate.net

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as palladium supported on carbon (Pd/C), silica (B1680970), or polymers, simplifies product purification and allows for catalyst recycling. google.com This reduces cost and minimizes palladium contamination in the final product. A patent describes a method using Pd/C in a microemulsion system, which also facilitates catalyst recovery. google.com

Biocatalysis: As mentioned previously, enzymes can be used for specific steps, most notably the stereoselective reduction of a ketone to the final alcohol product. researchgate.netmdpi.com Biocatalysis operates under mild conditions (neutral pH, low temperatures) in aqueous media, representing a significant green advantage over many traditional chemical reductions. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing for both safety and efficiency. nih.gov Reactions are performed in small-volume reactors, which allows for better control over reaction parameters (temperature, pressure), improved heat transfer, and safer handling of hazardous reagents. Flow systems can also be integrated with in-line purification, leading to a more streamlined and less waste-intensive process. unimi.it

Energy Efficiency: Utilizing microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, thereby reducing energy consumption. nih.gov Similarly, developing catalysts that are active at lower temperatures contributes to a more sustainable process. researchgate.net

By integrating these principles, the synthesis of 3-(4'-chlorobiphenyl-4-yl)propan-1-ol can be made more sustainable, cost-effective, and environmentally friendly.

| Process Intensification | Continuous Flow Chemistry | Improved safety and control, higher throughput, reduced waste, potential for integrated purification. nih.govunimi.it | Multi-step continuous flow synthesis of active pharmaceutical ingredients. nih.gov |

Chemical Transformations and Mechanistic Investigations of 3 4 Chlorobiphenyl 4 Yl Propan 1 Ol

Transformations of the Primary Alcohol Functionality

The propan-1-ol side chain offers a versatile handle for a variety of chemical modifications typical of primary alcohols. These include oxidation, derivatization through ester and ether linkages, and conversion to halides for subsequent substitution reactions.

Oxidation Reactions: Mechanistic Insights and Product Diversity

The primary alcohol group of 3-(4'-chlorobiphenyl-4-yl)propan-1-ol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. nih.govnih.gov

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), are selective for the partial oxidation of primary alcohols to aldehydes. doubtnut.com This transformation proceeds without the presence of water to prevent the formation of a gem-diol hydrate, which would be susceptible to further oxidation. nih.govprepchem.com The resulting product would be 3-(4'-chlorobiphenyl-4-yl)propanal.

Conversely, strong oxidizing agents are employed for the complete oxidation to a carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (H₂Cr₂O₇), generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), will convert the primary alcohol directly to 3-(4'-chlorobiphenyl-4-yl)propanoic acid. chemicalbook.com This process involves the initial formation of the aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid. nih.gov

| Product | Reagent(s) | Reaction Type |

|---|---|---|

| 3-(4'-Chlorobiphenyl-4-yl)propanal | Pyridinium Chlorochromate (PCC) | Mild Oxidation |

| 3-(4'-Chlorobiphenyl-4-yl)propanoic acid | Potassium Permanganate (KMnO₄), NaOH, H₂O | Strong Oxidation |

| 3-(4'-Chlorobiphenyl-4-yl)propanoic acid | Chromium Trioxide (CrO₃), H₂SO₄, Acetone (Jones Reagent) | Strong Oxidation |

Derivatization: Esterification and Etherification Reactions

The hydroxyl group is readily converted into esters and ethers, which are common derivatives of alcohols.

Esterification: Esters can be synthesized through the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid, in a process known as Fischer esterification. A more reactive method involves the use of acyl chlorides or acid anhydrides. huatengsci.com For example, reacting 3-(4'-chlorobiphenyl-4-yl)propan-1-ol with a compound like acetyl chloride would proceed rapidly at room temperature to yield 3-(4'-chlorobiphenyl-4-yl)propyl acetate, with the reaction driven by the formation of HCl gas. nih.gov

Etherification: The Williamson ether synthesis provides a classic and versatile route to ethers. quora.comresearchgate.net This Sₙ2 reaction involves the initial deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile can then be reacted with a primary alkyl halide (e.g., methyl iodide) to displace the halide and form the ether, such as 1-methoxy-3-(4'-chlorobiphenyl-4-yl)propane. nih.gov The choice of a primary alkyl halide is crucial to favor substitution over elimination. quora.com

| Reaction Type | Reagents | Product Class | Example Product |

|---|---|---|---|

| Esterification (Fischer) | R'-COOH, H₂SO₄ (cat.) | Ester | 3-(4'-Chlorobiphenyl-4-yl)propyl ethanoate (with ethanoic acid) |

| Esterification | R'-COCl, Pyridine (B92270) | Ester | 3-(4'-Chlorobiphenyl-4-yl)propyl benzoate (B1203000) (with benzoyl chloride) |

| Etherification (Williamson) | 1. NaH; 2. R'-X | Ether | 1-Ethoxy-3-(4'-chlorobiphenyl-4-yl)propane (with ethyl iodide) |

Halogenation and Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group by transforming it into an alkyl halide. Reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are effective for converting primary alcohols into the corresponding alkyl halides. bldpharm.comchemcd.com These reactions typically proceed with high yields and avoid the carbocation rearrangements that can occur when using hydrohalic acids. The reaction with SOCl₂ in the presence of pyridine or with PBr₃ proceeds via an Sₙ2 mechanism. chemcd.com

The resulting alkyl halide, for instance, 1-chloro-3-(4'-chlorobiphenyl-4-yl)propane, possesses an electrophilic carbon center that is susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, such as nitriles (using NaCN), azides (using NaN₃), or amines, further expanding the synthetic utility of the parent compound.

| Step | Reagent | Intermediate/Product |

|---|---|---|

| Halogenation (Chlorination) | Thionyl Chloride (SOCl₂) | 1-Chloro-3-(4'-chlorobiphenyl-4-yl)propane |

| Halogenation (Bromination) | Phosphorus Tribromide (PBr₃) | 1-Bromo-3-(4'-chlorobiphenyl-4-yl)propane |

| Nucleophilic Substitution (Nitrile formation) | Sodium Cyanide (NaCN) | 4-(4'-Chlorobiphenyl-4-yl)butanenitrile |

Reactivity of the Chlorinated Biphenyl (B1667301) Moiety

The 4'-chlorobiphenyl core provides a second site for chemical modification, primarily through reactions targeting the aromatic rings or the carbon-chlorine bond.

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl Core

Electrophilic Aromatic Substitution (EAS): The biphenyl system is generally more reactive towards electrophilic substitution than benzene (B151609). The position of further substitution is directed by the two existing substituents: the 3-hydroxypropyl group on one ring and the chlorine atom on the other.

The alkyl chain (-CH₂CH₂CH₂OH) is an activating, ortho-, para-directing group due to its electron-donating inductive effect. It will direct incoming electrophiles to the positions ortho to the point of attachment (positions 3 and 5).

The chlorine atom is a deactivating, yet ortho-, para-directing group. It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, but its lone pairs can stabilize the arenium ion intermediate through resonance at the ortho and para positions. Therefore, it directs incoming electrophiles to positions 3' and 5'.

Given these competing effects, electrophilic substitution reactions like nitration or halogenation would likely result in a mixture of products, with substitution occurring on both rings, primarily at the positions ortho to the existing groups.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution of the chlorine on the biphenyl ring is generally difficult as aryl chlorides are unreactive towards nucleophiles unless activated by strong electron-withdrawing groups positioned ortho or para to the halogen. The subject molecule lacks such activation, making direct displacement of the chloride ion challenging under standard conditions.

Cross-Coupling Reactions at the Aryl Halide Position for Further Functionalization

The carbon-chlorine bond on the biphenyl ring is an ideal site for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalytic systems have been developed to effectively activate them.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This would allow the synthesis of complex biaryl or terphenyl systems by replacing the chlorine atom with another aryl or vinyl group.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylated biphenyl derivative. This is a key method for introducing C(sp)-C(sp²) bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine. This provides a direct route to substituted amino-biphenyl derivatives.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-substituted biphenyl |

| Sonogashira Coupling | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base | Alkynyl-substituted biphenyl |

| Buchwald-Hartwig Amination | R₂NH | Pd(0) catalyst, Ligand (e.g., XPhos), Strong base (e.g., NaOtBu) | Amino-substituted biphenyl |

Hydrodehalogenation and Reductive Dechlorination Pathways

The removal of chlorine from chlorinated biphenyls is a well-documented area of research, primarily due to the environmental persistence and toxicity of polychlorinated biphenyls (PCBs). Catalytic hydrodehalogenation is a common method for this transformation. For instance, studies on 4-chlorobiphenyl (B17849), a structurally related compound, have shown that it can be dechlorinated to biphenyl using various catalytic systems. One such system employs a palladium N-heterocyclic carbene complex at room temperature, with isopropanol (B130326) serving as the hydrogen source and sodium hydroxide (B78521) as a base. rsc.orgugent.bersc.orgnih.gov Another approach involves photocatalytic dechlorination using aliphatic amines as electron donors in the presence of aromatic photosensitizers. rsc.org

However, no specific studies have been published detailing the hydrodehalogenation or reductive dechlorination of 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL. The propanol (B110389) side chain could potentially influence the reaction by coordinating with the catalyst or altering the electronic properties of the biphenyl system, thus affecting the reaction conditions and outcomes. Without experimental data, it is not possible to provide specific pathways or create data tables for this compound.

Intramolecular Cyclization and Rearrangement Processes

Intramolecular cyclization reactions are powerful tools in organic synthesis for constructing new ring systems. For biphenyl derivatives, these reactions can lead to the formation of polycyclic aromatic hydrocarbons. For example, the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones can be promoted by potassium tert-butoxide in DMF to yield phenanthrene (B1679779) derivatives. rsc.org Additionally, under certain conditions, highly substituted biaryl precursors are known to undergo intramolecular cyclization rather than the intended intermolecular coupling. nih.govresearchgate.net

The structure of 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL, with its three-carbon alcohol chain, presents the formal possibility of intramolecular cyclization to form a seven-membered ring containing an oxygen atom (an oxepine derivative) via an intramolecular etherification, or other cyclized products through different reaction pathways. However, a literature search reveals no published examples of such intramolecular cyclization or any rearrangement processes specifically for this compound. General principles of rearrangement reactions, such as those involving carbocation intermediates, are well-established but cannot be directly applied to predict the behavior of this specific molecule without experimental validation. wiley-vch.demsu.edu

Catalyst Development for Specific Transformations of 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL

The development of catalysts for specific organic transformations is a major field of chemical research. For the hydrodehalogenation of chlorobiphenyls, significant effort has gone into designing efficient palladium-based catalysts. rsc.orgugent.bersc.orgnih.gov These catalysts are often tailored to be active for specific substrates or to operate under mild conditions.

Given the absence of published studies on the chemical transformations of 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL, it follows that there is no literature specifically describing the development of catalysts for its conversion. Research in this area would first require the establishment of viable reaction pathways, after which catalyst screening and optimization could be undertaken.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Reaction Analysis of 3 4 Chlorobiphenyl 4 Yl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(4'-chlorobiphenyl-4-yl)propan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound can be divided into distinct regions corresponding to the aromatic protons and the aliphatic propyl chain protons.

Aromatic Region (approx. 7.2-7.7 ppm): The biphenyl (B1667301) system gives rise to a complex series of multiplets. The protons on the unsubstituted phenyl ring and the chloro-substituted phenyl ring will have distinct chemical shifts. Based on data for 4-chlorobiphenyl (B17849) and other substituted biphenyls, the protons on the chlorinated ring (H-2', H-3', H-5', H-6') are expected to appear as two distinct doublets, integrating to two protons each. nih.govrsc.org The protons on the other phenyl ring (H-2, H-3, H-5, H-6) will also likely appear as two doublets. The specific chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the substitution pattern on the biphenyl core.

Aliphatic Region (approx. 1.8-3.7 ppm): The n-propanol side chain will exhibit three distinct signals. libretexts.org

The -CH₂- group adjacent to the aromatic ring (C1-H₂) is expected to appear as a triplet around 2.7 ppm.

The central methylene (B1212753) group (-CH₂-, C2-H₂) would be a multiplet (sextet) around 1.9 ppm.

The methylene group bearing the hydroxyl function (-CH₂OH, C3-H₂) is the most deshielded of the aliphatic protons, appearing as a triplet around 3.6 ppm.

The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton.

Aromatic Carbons (approx. 125-145 ppm): At least six distinct signals are expected for the twelve aromatic carbons due to symmetry. The carbon atom bearing the chlorine (C-4') will be shifted to approximately 132-134 ppm, while the other quaternary carbons (C-1, C-4, C-1') will also have characteristic shifts. nih.govrsc.org The protonated aromatic carbons will appear in the 126-130 ppm range.

Aliphatic Carbons (approx. 32-62 ppm): The three aliphatic carbons will show distinct signals. The C-1 carbon, attached to the aromatic ring, would be around 32-34 ppm. The C-2 carbon would be at a similar value, while the C-3 carbon, bonded to the electronegative oxygen atom, would be significantly downfield, around 60-62 ppm. rsc.org

The following table provides predicted chemical shifts based on known data for analogous structures.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Ar-H (Biphenyl) | 7.20 - 7.70 (m) | 126.0 - 142.0 |

| -CH₂-Ar | 2.75 (t) | ~32.0 |

| -CH₂- | 1.95 (m) | ~34.0 |

| -CH₂-OH | 3.65 (t) | ~62.0 |

| -OH | Variable (br s) | - |

Vibrational Spectroscopy (Infrared and Raman) for Vibrational Mode Analysis and Functional Group Identification in Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying functional groups and analyzing the vibrational modes of the molecule. These techniques are particularly useful for monitoring reaction progress, for instance, the reduction of a precursor ketone to the final alcohol.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(4'-chlorobiphenyl-4-yl)propan-1-ol is dominated by several key absorptions:

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretches from the propyl chain will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aromatic C=C Stretches: Several sharp to medium intensity bands are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the biphenyl core. researchgate.net

C-O Stretch: The stretching vibration of the primary alcohol C-O bond will produce a strong band in the 1050-1075 cm⁻¹ range. researchgate.net

C-Cl Stretch: A medium to strong intensity band corresponding to the C-Cl stretch is expected in the 1000-1100 cm⁻¹ region, often overlapping with other fingerprint region absorptions.

Biphenyl Ring Modes: The biphenyl ring system gives rise to characteristic Raman bands. A particularly strong peak around 1280 cm⁻¹ is often observed for biphenyls. chemicalbook.com The breathing modes of the phenyl rings are also prominent in the Raman spectrum.

Symmetry and Collective Vibrations: The relative orientation of the two phenyl rings can influence the Raman spectra. Collective vibrations of the molecular structure can be observed, and any changes in conformation may lead to shifts in vibrational frequencies. nih.gov

The combination of IR and Raman is powerful for reaction monitoring. For example, in the synthesis of the title compound from its corresponding ketone precursor (1-(4'-chlorobiphenyl-4-yl)propan-1-one), the disappearance of the strong ketone C=O stretching band (around 1685 cm⁻¹) and the appearance of the broad O-H and C-O stretching bands would clearly indicate the progress of the reduction reaction.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | IR, Raman | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

| Biphenyl Ring Mode | Raman | ~1280 | Strong |

| C-O Stretch | IR | 1050 - 1075 | Strong |

| C-Cl Stretch | IR | 1000 - 1100 | Medium-Strong |

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Intermediate Detection

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For 3-(4'-chlorobiphenyl-4-yl)propan-1-ol (MW ≈ 246.73 g/mol ), electron ionization (EI) would lead to a series of characteristic fragment ions.

The molecular ion peak (M⁺˙) at m/z 246 is expected, with a characteristic M+2 isotope peak at m/z 248 (approximately one-third the intensity of the M⁺˙ peak) due to the presence of the ³⁷Cl isotope. nist.gov

Key fragmentation pathways would likely include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, leading to a significant [M-18]⁺˙ peak at m/z 228.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is typical for primary alcohols. This would result in the loss of a CH₂OH radical, yielding an ion at m/z 215.

Benzylic Cleavage: Cleavage of the bond between the first and second carbons of the propyl chain (β-cleavage relative to the ring) is highly favorable as it produces a stable benzylic-type cation. This would lead to a fragment at m/z 201 ([M-C₂H₅O]⁺).

Biphenyl Fragmentation: Further fragmentation can occur within the biphenyl core. Loss of a chlorine atom from the molecular ion or major fragments would result in peaks corresponding to [M-Cl]⁺ or other related ions. nih.gov The biphenyl cation itself could appear at m/z 152.

The detection of reaction intermediates, such as unreacted ketone precursor, can also be achieved. The ketone would show a different fragmentation pattern, notably a strong acylium ion fragment from cleavage adjacent to the carbonyl group.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 246/248 | [C₁₅H₁₅ClO]⁺˙ (Molecular Ion) | Ionization |

| 228/230 | [C₁₅H₁₃Cl]⁺˙ | Loss of H₂O |

| 215/217 | [C₁₄H₁₂Cl]⁺ | Alpha-cleavage (loss of •CH₂OH) |

| 201/203 | [C₁₃H₁₀Cl]⁺ | Benzylic cleavage (loss of •C₂H₅O) |

| 152 | [C₁₂H₈]⁺˙ | Loss of C₃H₇O and Cl |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. Although a specific crystal structure for 3-(4'-chlorobiphenyl-4-yl)propan-1-ol is not publicly available, analysis of related structures allows for a detailed prediction of its key features.

Dihedral Angle: A crucial conformational parameter in biphenyl systems is the dihedral (twist) angle between the planes of the two phenyl rings. In the solid state, biphenyl itself is nearly planar, but ortho-substituents cause significant twisting. libretexts.org For 4,4'-disubstituted biphenyls, this angle is typically non-zero, often in the range of 30-45°, to relieve steric strain between the ortho-hydrogens of the two rings. scilit.com

Conformation of the Propyl Chain: The propyl-1-ol chain will adopt a staggered conformation to minimize steric interactions. The orientation of the chain relative to the biphenyl system will be a key feature.

Intermolecular Interactions: The presence of the hydroxyl group is expected to dominate the crystal packing through the formation of intermolecular hydrogen bonds (O-H···O). These interactions would likely link molecules into chains or more complex three-dimensional networks, significantly influencing the melting point and solubility of the compound. nih.gov C-H···π interactions may also contribute to the stability of the crystal lattice.

Analysis of the crystal structure would provide precise bond lengths, bond angles, and the aforementioned conformational details, offering an unambiguous confirmation of the molecule's constitution and solid-state arrangement.

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation of Reaction Products

Chromatographic methods are essential for separating 3-(4'-chlorobiphenyl-4-yl)propan-1-ol from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of this compound.

Method: A reversed-phase HPLC method would be most suitable. This typically involves a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

Detection: A UV detector would be highly effective, as the biphenyl chromophore absorbs strongly in the UV region (typically around 254 nm). A photodiode array (PDA) detector could provide full UV spectra, aiding in peak identification and purity assessment.

Application: HPLC can be used to quantify the purity of the final product and to separate it from more polar (e.g., diol byproducts) or less polar (e.g., unreacted starting materials, dehalogenated byproducts) impurities. austinpublishinggroup.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds.

Method: Due to its relatively high boiling point, a temperature-programmed method would be necessary. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would provide good separation. youtube.com

Derivatization: To improve volatility and peak shape, the alcohol can be derivatized, for example, by silylation (e.g., with MSTFA) to convert the -OH group to a -OSi(CH₃)₃ group.

Detection: A Flame Ionization Detector (FID) would provide excellent sensitivity for quantitative analysis. For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the method of choice, as it provides both retention time and mass spectral data for each separated component. austinpublishinggroup.com

Both HPLC and GC are crucial for quality control, ensuring the compound meets required purity specifications and for analyzing the efficiency of a synthetic reaction by quantifying the amounts of starting materials, intermediates, and final product.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

| HPLC | Reversed-Phase (C18, C8) | Acetonitrile/Water or Methanol/Water | UV, PDA | Purity assessment, separation of polar/non-polar impurities |

| GC | Non-polar/Medium-polarity capillary | Helium, Hydrogen | FID, MS | Purity assessment, analysis of volatile impurities, reaction monitoring |

Theoretical and Computational Chemistry Studies on 3 4 Chlorobiphenyl 4 Yl Propan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research for predicting the electronic structure and three-dimensional geometry of molecules. For a compound like 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL, DFT methods such as B3LYP, often paired with basis sets like 6-31G* or 6-311++G(d,p), would be utilized to determine its most stable conformation.

These calculations would yield crucial data points, including:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Electronic Properties: The distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting energy gap. These are fundamental to understanding the molecule's kinetic stability and reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): A visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting sites of intermolecular interactions.

For analogous compounds, such as other polychlorinated biphenyls (PCBs), DFT studies have been instrumental in correlating their structure with toxicity. researchgate.net For instance, the planarity of the biphenyl (B1667301) system, which can be accurately calculated, is often linked to its biological activity.

Table 1: Hypothetical DFT-Calculated Properties for 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL

| Property | Predicted Value | Significance |

| HOMO Energy | Indicates electron-donating ability | |

| LUMO Energy | Indicates electron-accepting ability | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |

| Dipole Moment | Influences polarity and solubility | |

| Rotational Barrier | Describes the flexibility between the phenyl rings |

Note: This table is illustrative. The values are currently undetermined in the absence of specific research.

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry offers powerful tools to predict the pathways of chemical reactions, identifying intermediate structures and the high-energy transition states that connect them. For 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL, this could involve studying its synthesis, metabolic degradation, or atmospheric oxidation.

By mapping the potential energy surface of a reaction, researchers can:

Identify Transition States: Locate the specific molecular geometry at the peak of the energy barrier for a reaction step.

Calculate Activation Energies: Determine the energy required to overcome the reaction barrier, which is directly related to the reaction rate.

Elucidate Reaction Mechanisms: Distinguish between different possible pathways (e.g., concerted vs. stepwise) by comparing the energy profiles.

Studies on related compounds have successfully used these methods to understand reaction mechanisms. For example, DFT calculations have been used to investigate the degradation pathways of organochloride compounds. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, both in isolation and in the presence of other molecules (like solvents or biological macromolecules).

For 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL, MD simulations could provide insights into:

Solvation Effects: How the molecule orients itself and interacts with solvent molecules, which is key to understanding its solubility.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonds (involving the hydroxyl group) and van der Waals forces, which govern how molecules aggregate. nih.gov

MD simulations are a standard tool for studying the behavior of molecules in condensed phases and are essential for bridging the gap between molecular structure and macroscopic properties. researchgate.netnih.gov

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are widely used to predict various spectroscopic signatures of molecules, which can then be compared with experimental data for validation. For 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL, this would include:

Infrared (IR) and Raman Spectra: Time-dependent DFT (TD-DFT) calculations can predict the vibrational frequencies corresponding to the stretching and bending of different chemical bonds (e.g., O-H, C-H, C-Cl, C-C). researchgate.netresearchgate.net Comparing calculated spectra with experimental ones helps confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectra: Computational models can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. researchgate.net This is a powerful tool for structural elucidation and can help assign peaks in experimental NMR spectra.

UV-Visible Spectra: TD-DFT can also be used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. mdpi.com

These computational predictions are invaluable for interpreting experimental spectra and confirming the identity and purity of a synthesized compound.

Table 2: Computationally Predictable Spectroscopic Data for 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL

| Spectroscopic Technique | Predicted Parameter | Information Gained |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Presence of functional groups (e.g., -OH) |

| ¹³C NMR | Chemical Shifts (ppm) | Carbon skeleton and chemical environment |

| ¹H NMR | Chemical Shifts (ppm) | Proton environment and neighboring groups |

| UV-Visible | λmax (nm) | Electronic structure and conjugation |

Note: This table represents the types of data that could be generated through computational studies.

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. While no QSRR studies specifically including 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL have been published, this methodology could be applied to a series of related biphenyl propanols.

A typical QSRR investigation would involve:

Data Set Compilation: Synthesizing a series of related compounds and experimentally measuring their reactivity for a specific reaction.

Descriptor Calculation: Using computational chemistry to calculate a variety of molecular descriptors for each compound (e.g., electronic, steric, and thermodynamic properties).

Model Development: Employing statistical methods to find a correlation between the calculated descriptors and the measured reactivity.

Such a model could then be used to predict the reactivity of new, unsynthesized compounds in the same class, guiding the design of molecules with desired properties. For chlorinated compounds, QSRR models are often developed to predict toxicity or environmental fate. researchgate.net

Applications of 3 4 Chlorobiphenyl 4 Yl Propan 1 Ol As a Chemical Building Block and Precursor

Role in the Synthesis of Functional Organic Materials and Polymers

The biphenyl (B1667301) scaffold is a fundamental component in the design of liquid crystals (LCs). The rigid nature of the biphenyl unit promotes the formation of the ordered, anisotropic mesophases that characterize liquid crystalline behavior. The 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL molecule is an ideal precursor for calamitic (rod-shaped) liquid crystals. The chlorobiphenyl core provides the necessary rigidity and influences the electronic properties, while the propanol (B110389) tail can be extended or functionalized to fine-tune the material's phase behavior and transition temperatures. colorado.eduresearchgate.net

For instance, the synthesis of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes demonstrates how a biphenyl core, linked to other aromatic units via a flexible spacer, can generate rich liquid crystal polymorphism, including nematic and smectic phases. rsc.org Similarly, research into 4-alkyl-4'-cyanobiphenyls underscores the importance of the biphenyl core in creating materials for liquid crystal displays (LCDs). researchgate.net The chloro-substituent in 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL is particularly relevant, as fluorinated and chlorinated biphenyls are key components in modern LC mixtures, often used to modify dielectric anisotropy. researchgate.netbeilstein-journals.org

The terminal hydroxyl group of the molecule offers a reactive site for polymerization. It can be readily converted into a polymerizable functional group, such as an acrylate (B77674) or methacrylate, through esterification. The resulting monomer can then undergo free-radical polymerization to produce side-chain liquid crystal polymers (SCLCPs), where the rigid chlorobiphenyl mesogen is tethered to a flexible polymer backbone. These materials are of interest for applications in optical data storage, non-linear optics, and specialty films.

Table 1: Examples of Biphenyl-Based Liquid Crystalline Structures and Their Significance

| Compound Class | Structural Features | Relevance to Functional Materials |

|---|---|---|

| Alkylcyanobiphenyls (e.g., 5CB) | Biphenyl core with a terminal cyano group and an alkyl chain. | Foundational materials for twisted nematic (TN) LCDs; the biphenyl unit induces the nematic phase. researchgate.net |

| Chloro-biphenyl Benzoates | A chloro-substituted biphenyl core esterified with other aromatic units. | The chloro-substituent modifies the dielectric properties and phase behavior. researchgate.net |

Derivatization to Complex Scaffolds for Chemical Biology Research

The biphenyl moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. rsc.orgresearchgate.net The 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL structure serves as an excellent starting point for creating diverse molecular architectures for chemical biology and drug discovery. The propanol chain is a key handle for derivatization, allowing chemists to introduce a wide range of pharmacophores. nih.gov

For example, a new series of antifungal agents based on 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes has been synthesized and shown to be effective against various pathogenic fungi. nih.gov The structural similarity to 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL is striking, suggesting that the latter could be a precursor to analogous antimicrobial agents. The synthesis of these compounds involved the alkylation of a biphenyl ketone followed by reduction, a pathway where the target alcohol or its oxidized derivatives could serve as key intermediates. nih.gov

Furthermore, the biphenyl scaffold is central to compounds targeting various receptors and enzymes. Acidic biphenyl derivatives have been developed as potent 5-HT₄ receptor antagonists for potential use in treating cardiac arrhythmias. nih.gov Other research has focused on propanamide derivatives as potent antagonists for the TRPV1 channel, which is involved in pain signaling. nih.gov The synthesis of these complex molecules often involves amide bond coupling, a reaction that can be performed after converting the terminal alcohol of 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL to a corresponding amine or carboxylic acid. This versatility allows for the construction of large libraries of compounds for screening against biological targets. The development of bifunctional chemical probes, which can induce protein-protein interactions, represents another advanced application where such scaffolds are invaluable. nih.gov

Table 2: Bioactive Compounds Featuring a Biphenyl or Phenyl-Propane-like Scaffold

| Compound Class | Biological Target/Activity | Synthetic Relevance |

|---|---|---|

| 3-Aryl-1-(biphenyl-4-yl)propanes | Antifungal (e.g., against Candida albicans) | The biphenyl-propane backbone is directly analogous to the target compound. nih.gov |

| Acidic Biphenyl Derivatives | 5-HT₄ Receptor Antagonists | The biphenyl group is crucial for receptor affinity. nih.gov |

| 2-Phenylpropanamides | TRPV1 Antagonists (Analgesics) | The phenyl-propanamide structure can be accessed via derivatization of the target alcohol. nih.gov |

Precursor in the Development of Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build ordered assemblies from molecular components. 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL is exceptionally well-suited for this purpose due to its combination of interaction sites. The hydroxyl group is a classic hydrogen bond donor and acceptor, capable of forming chains or cyclic motifs, which is a fundamental organizing principle in alcohols. acs.orgnih.gov Studies on phenyl-propanol isomers show that the position of the phenyl ring relative to the hydroxyl group significantly influences the resulting supramolecular structures, shifting the equilibrium between chain-like and ring-like aggregates. acs.org

The chlorobiphenyl unit contributes through several key interactions:

π-π Stacking: The aromatic rings can stack on top of each other, an important interaction for organizing molecules in the solid state and in solution.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites (e.g., lone pairs on oxygen or nitrogen atoms). This has been observed in related structures, such as the supramolecular self-assembly of a 4-(4-Chlorophenyl)-containing triazole, where C–S···Cl interactions play a role in the crystal packing. nih.govresearchgate.net

Weak Hydrogen Bonds: The aromatic C-H groups can act as weak hydrogen bond donors, interacting with the chlorine atom (C-H···Cl) or the π-system of an adjacent ring.

The interplay of these forces—strong O-H···O hydrogen bonding, π-π stacking, and halogen-related interactions—can direct the self-assembly of 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL into well-defined one-, two-, or three-dimensional supramolecular architectures. researchgate.net This controlled self-assembly is foundational for creating functional materials with applications in sensing, separation, and drug delivery. mdpi.com

Utilization in the Design and Synthesis of Novel Reagents and Ligands

In organic synthesis and catalysis, the structure of ligands and reagents is paramount to their function. 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL can serve as a precursor to a variety of specialized reagents and ligands. The field of organometallic chemistry provides tools to transform simple molecules into powerful reagents. libretexts.orgorganicchemistrydata.org

The hydroxyl group can be converted to a leaving group (e.g., a tosylate or halide), which can then be displaced by nucleophiles to introduce new functionality. For example, reaction with a phosphide (B1233454) source could yield a phosphine (B1218219) ligand. Biphenyl phosphines are a major class of ligands in transition-metal catalysis (e.g., in Suzuki or Buchwald-Hartwig coupling reactions), where the bulky biphenyl group helps to create an active and stable catalytic center.

Alternatively, the chloro-substituent on the biphenyl ring can be used as a handle for further functionalization. Through reactions like Suzuki coupling, the chlorine can be replaced with other functional groups, or the entire chlorobiphenyl unit can be coupled to other molecules. The synthesis of tetraorganosilanes, for example, often involves the reaction of chlorosilanes with organometallic reagents like Grignard reagents. orgsyn.org One could envision converting 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL into an organometallic reagent (e.g., an organolithium or organomagnesium species) to react with a range of electrophiles, thus creating a library of novel reagents for organic synthesis. uni-muenchen.deuni-muenchen.de

Design and Synthesis of Analogs with Tuned Chemical Properties

A key strategy in materials science and medicinal chemistry is the systematic synthesis of analogs to establish structure-property and structure-activity relationships (SAR). 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL is an excellent platform for such studies. By making targeted modifications to its structure, a wide range of chemical and physical properties can be fine-tuned.

Potential modifications and their expected impact include:

Halogen Substitution: Replacing the chlorine atom with other halogens (F, Br, I) or moving it to a different position on the biphenyl rings would systematically alter the molecule's polarity, lipophilicity, and halogen-bonding capabilities. This is a common strategy in drug design and in tuning the dielectric properties of liquid crystals.

Alkyl Chain Length: Varying the length of the alkyl chain (e.g., from propanol to ethanol (B145695) or butanol) would directly impact the flexibility and steric profile of the molecule. In liquid crystals, this is a primary method for controlling phase transition temperatures.

Terminal Group Modification: The terminal alcohol is a versatile point for derivatization. Converting it to an ether, ester, amine, or thiol would dramatically change its hydrogen-bonding ability, polarity, and reactivity. In medicinal chemistry, ester prodrugs are often synthesized to improve the bioavailability of a parent carboxylic acid. nih.gov

Core Substitution: Introducing additional substituents (e.g., methyl, methoxy) onto the biphenyl rings would modify the steric hindrance and electronic nature of the core, influencing everything from biological activity to self-assembly behavior. nih.gov

Table 3: Potential Analogs of 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL and Their Tuned Properties

| Modification Site | Analog Structure Example | Property to be Tuned | Potential Application |

|---|---|---|---|

| Halogen Atom | 3-(4'-Fluoro biphenyl-4-YL)propan-1-OL | Polarity, Halogen Bonding Strength | Liquid Crystals, Bioactive Molecules |

| Alkyl Chain | 3-(4'-Chlorobiphenyl-4-YL)butan -1-OL | Flexibility, Hydrophobicity, Phase Behavior | Liquid Crystals, Polymers |

| Terminal Group | 4-(3-Methoxy propyl)-4'-chlorobiphenyl | Hydrogen Bonding, Polarity, Reactivity | Functional Materials, Chemical Probes |

Environmental Chemical Pathways of 3 4 Chlorobiphenyl 4 Yl Propan 1 Ol Excluding Toxicological Impact

Biotic Transformation Pathways (e.g., Microbial Degradation) in Environmental Systems

Biotic transformation, primarily through microbial degradation, is a key process in the environmental breakdown of organic pollutants. Bacteria and fungi possess diverse enzymatic systems capable of metabolizing complex organic molecules like chlorinated biphenyls. taylorfrancis.comnih.gov

The degradation of 3-(4'-Chlorobiphenyl-4-YL)propan-1-ol is likely to proceed through pathways observed for other chlorinated biphenyls and aromatic alkanes. oup.comresearchgate.net Microbial attack can occur on both the biphenyl (B1667301) ring system and the propanol (B110389) side chain.

Degradation of the Biphenyl Ring:

Aerobic degradation of the biphenyl structure typically initiates with dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. For 4-chlorobiphenyl (B17849), degradation often starts on the non-chlorinated ring. researchgate.net A similar mechanism can be expected for 3-(4'-chlorobiphenyl-4-yl)propan-1-ol, leading to the formation of dihydroxy-biphenyl derivatives. These intermediates can then undergo ring cleavage, leading to the formation of chlorinated benzoic acids and other smaller organic molecules. researchgate.netresearchgate.net

Degradation of the Propanol Side Chain:

The aliphatic propan-1-ol side chain is also susceptible to microbial oxidation. Alcohol dehydrogenases can oxidize the primary alcohol to an aldehyde, which can be further oxidized to a carboxylic acid by aldehyde dehydrogenases. This would lead to the formation of 3-(4'-chlorobiphenyl-4-yl)propanoic acid. This acid can then undergo further degradation through beta-oxidation.

Hypothesized Biotic Transformation Products of 3-(4'-Chlorobiphenyl-4-YL)propan-1-ol:

| Precursor Compound | Potential Biotransformation Product | Enzymatic Process |

|---|---|---|

| 3-(4'-Chlorobiphenyl-4-YL)propan-1-ol | 3-(4'-Chlorobiphenyl-4-yl)propanoic acid | Oxidation of the propanol side chain |

| 3-(4'-Chlorobiphenyl-4-YL)propan-1-ol | 3-(Dihydroxy-4'-chlorobiphenyl-4-yl)propan-1-ol | Dioxygenation of the biphenyl ring |

Advanced Analytical Methods for Detection and Quantification in Complex Environmental Matrices

The detection and quantification of trace levels of 3-(4'-Chlorobiphenyl-4-YL)propan-1-ol in complex environmental matrices such as water, soil, and sediment require sophisticated analytical techniques. These methods generally involve sample extraction, cleanup, and instrumental analysis.

Sample Preparation:

Extraction: Due to the compound's semi-volatile and hydrophobic nature, extraction from solid matrices like soil and sediment is typically performed using techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with organic solvents. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with appropriate sorbents is commonly used.

Cleanup: Environmental extracts are often complex and contain interfering substances. Cleanup steps are crucial to isolate the target analyte. Techniques such as gel permeation chromatography (GPC), silica (B1680970) gel chromatography, and Florisil chromatography are employed to remove co-extracted matrix components. epa.gov

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the analysis of PCBs and related compounds. epa.gov GC provides high-resolution separation of individual compounds, and MS offers sensitive and selective detection and identification based on the mass-to-charge ratio of the compound and its fragments.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, such as a UV or mass spectrometric detector (LC-MS), can also be used, particularly for less volatile or thermally labile transformation products.

Overview of Analytical Techniques:

| Analytical Step | Technique | Purpose |

|---|---|---|

| Extraction (Solid) | Soxhlet, PLE, Ultrasonic Extraction | Isolate the analyte from soil/sediment |

| Extraction (Liquid) | LLE, SPE | Isolate the analyte from water |

| Cleanup | GPC, Silica Gel, Florisil | Remove interfering compounds |

Environmental Distribution and Fate Modeling from a Chemical Perspective

The environmental distribution and fate of 3-(4'-Chlorobiphenyl-4-YL)propan-1-ol are governed by its physicochemical properties, including its water solubility, vapor pressure, and partitioning coefficients (e.g., octanol-water partition coefficient, Kow). nih.gov While specific experimental data for this compound are scarce, its behavior can be inferred from its structure.

The presence of a chlorine atom and a biphenyl structure suggests a high octanol-water partition coefficient (Kow), indicating a strong tendency to partition from water into organic phases like soil organic matter, sediments, and biological tissues. researchgate.netacs.org This hydrophobicity also implies low water solubility. The propanol group, being polar, will slightly increase its water solubility compared to its non-hydroxylated counterpart, 4-chloro-4'-propylbiphenyl.

Environmental fate models, such as fugacity models, can be used to predict the distribution of the compound among different environmental compartments (air, water, soil, sediment). nih.gov These models use the chemical's properties to estimate its partitioning and persistence. Given its likely low vapor pressure and high Kow, 3-(4'-Chlorobiphenyl-4-YL)propan-1-ol is expected to be relatively non-volatile and to predominantly reside in soil and sediment. nih.govresearchgate.net Long-range atmospheric transport is less likely compared to more volatile, less chlorinated biphenyls.

Predicted Environmental Compartmentalization:

| Environmental Compartment | Predicted Relative Abundance | Rationale |

|---|---|---|

| Soil and Sediment | High | High Kow, low water solubility |

| Water | Low | Low water solubility, partitioning to sediment |

| Biota | Moderate to High | High Kow, potential for bioaccumulation |

Future Research Directions and Emerging Trends in 3 4 Chlorobiphenyl 4 Yl Propan 1 Ol Chemistry

Development of More Efficient and Atom-Economical Synthetic Routes

The synthesis of 3-(4'-Chlorobiphenyl-4-YL)propan-1-ol and its derivatives traditionally relies on classical cross-coupling reactions. However, future research will undoubtedly focus on developing more sustainable and efficient synthetic strategies that maximize atom economy.

Key to the synthesis of the 3-(4'-Chlorobiphenyl-4-YL)propan-1-ol scaffold is the formation of the biphenyl (B1667301) C-C bond. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, offering mild reaction conditions and a broad tolerance of functional groups. gre.ac.ukresearchgate.netacs.orgmdpi.com Future efforts will likely concentrate on optimizing these reactions to minimize waste and improve yields. This includes the development of more active and recyclable catalyst systems, potentially utilizing supported palladium nanoparticles. mdpi.com

Another established method for forming biphenyl linkages is the Ullmann reaction, which can be performed without a catalyst, although it often requires harsh reaction conditions. researchgate.net Modern iterations of this reaction aim to lower the energy barrier and improve substrate scope.

The Grignard reaction also presents a viable, albeit sometimes challenging, route. The formation of a Grignard reagent from an aryl halide and its subsequent reaction with another aryl halide can lead to the desired biphenyl structure. mnstate.edulibretexts.orgquora.com However, side reactions, such as the formation of homocoupled biphenyl, can occur. libretexts.org

Table 1: Comparison of Potential Synthetic Routes for the Biphenyl Core

| Reaction | Typical Reactants | Advantages | Challenges |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | High yields, Mild conditions, Functional group tolerance | Pre-functionalization required, Boron waste |

| Ullmann Reaction | Two aryl halides | Can be catalyst-free | Harsh conditions, Limited scope |

| Grignard Reaction | Aryl halide, Magnesium | Readily available starting materials | Moisture sensitive, Side reactions |

| Direct C-H Arylation | Aryl halide, Arene | High atom economy, Fewer steps | Catalyst development, Selectivity control |

Exploration of Novel Reactivity and Unprecedented Transformations at Both Biphenyl and Alcohol Centers

The 3-(4'-Chlorobiphenyl-4-YL)propan-1-ol molecule possesses two primary sites for chemical modification: the aromatic biphenyl core and the terminal primary alcohol. Future research is expected to uncover novel transformations at both of these centers.

The 4'-chloro substituent on the biphenyl ring is a key functional handle. While generally unreactive, it can participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. nih.gov Furthermore, under specific conditions, such as those found in certain biological or environmental degradation pathways, the chloro group can be reductively dechlorinated. nih.govfigshare.comacs.orgacs.org Research into selective activation of this C-Cl bond will be a significant area of investigation. The biphenyl ring system itself can undergo further functionalization, such as electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered.

The primary alcohol of the propanol (B110389) side chain is a versatile functional group. It can be readily oxidized to the corresponding aldehyde or carboxylic acid using a variety of modern, selective oxidation methods. researchgate.netnih.govresearchgate.net For instance, TEMPO-catalyzed oxidations offer mild conditions for these transformations. nih.gov The alcohol can also be converted into ethers, esters, and other functional groups through well-established synthetic protocols. Ruthenium-catalyzed hydrogen auto-transfer reactions could enable the conversion of the primary alcohol into a chiral allylic alcohol, introducing stereochemistry into the molecule. nih.gov

Table 2: Potential Transformations of 3-(4'-Chlorobiphenyl-4-YL)propan-1-ol

| Reaction Center | Transformation | Potential Reagents/Catalysts | Product Class |

| 4'-Chloro Group | Cross-coupling | Palladium catalysts, Amines/Alcohols/Thiols | Substituted biphenyls |

| Biphenyl Core | Electrophilic Substitution | Nitrating/Sulfonating agents | Functionalized biphenyls |

| Primary Alcohol | Oxidation | TEMPO, PCC, DMP | Aldehydes, Carboxylic acids |

| Primary Alcohol | Etherification | Williamson ether synthesis | Ethers |

| Primary Alcohol | Esterification | Fischer esterification, Acyl chlorides | Esters |

| Primary Alcohol | Vinylation | Ruthenium-JOSIPHOS catalysts | Chiral allylic alcohols |

Integration with Advanced Automation and Flow Chemistry Paradigms in its Synthesis and Derivatization

The principles of flow chemistry and automated synthesis are revolutionizing the way molecules are made, offering enhanced safety, reproducibility, and scalability. mdpi.com The synthesis and derivatization of 3-(4'-Chlorobiphenyl-4-YL)propan-1-ol are well-suited for these modern techniques.

Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.org This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. The Suzuki-Miyaura coupling, a key step in the synthesis of the biphenyl core, has been successfully adapted to flow conditions, often leading to improved yields and reduced reaction times. acs.org

Automated synthesis platforms, coupled with high-throughput screening, can be employed to rapidly generate libraries of derivatives of 3-(4'-Chlorobiphenyl-4-YL)propan-1-ol. By systematically varying the substituents on the biphenyl ring or modifying the alcohol functionality, researchers can efficiently explore the structure-activity relationships for various applications.

Advanced Computational Methodologies for Predictive Chemical Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. researchgate.nettandfonline.commdpi.comacs.org For 3-(4'-Chlorobiphenyl-4-YL)propan-1-ol, computational studies can provide deep insights into its electronic structure, conformational preferences, and reactivity.

DFT calculations can be used to model the transition states of potential reactions, helping to elucidate reaction mechanisms and predict the feasibility of novel transformations. researchgate.net For example, the mechanism of the Suzuki-Miyaura coupling has been extensively studied using computational methods. researchgate.net Furthermore, computational analysis of the molecular electrostatic potential (MEP) can identify the most electron-rich and electron-poor regions of the molecule, predicting sites of nucleophilic and electrophilic attack. acs.orgnih.gov Studies on chlorinated biphenyls have shown a correlation between their MEPs and their substitution patterns. acs.orgnih.gov

Predictive modeling can also guide the design of new derivatives with desired properties. For instance, by calculating properties such as the HOMO-LUMO gap, researchers can estimate the electronic and optical properties of novel materials based on the 3-(4'-Chlorobiphenyl-4-YL)propan-1-ol scaffold. tandfonline.com

Synergistic Approaches in Material Science Leveraging the 3-(4'-Chlorobiphenyl-4-YL)propan-1-OL Scaffold

The biphenyl unit is a well-known mesogenic moiety, and its incorporation into molecules can lead to the formation of liquid crystalline phases. nih.govoup.comuea.ac.ukrsc.orgoup.com The 3-(4'-Chlorobiphenyl-4-YL)propan-1-ol scaffold, with its rigid biphenyl core and flexible propanol tail, is an excellent candidate for the design of novel liquid crystals. The presence of the chloro-substituent and the terminal alcohol group provides opportunities for tuning the material's properties through hydrogen bonding and dipole-dipole interactions.